molecular formula C13H9NO4 B8159418 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate

2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate

Cat. No.: B8159418
M. Wt: 243.21 g/mol
InChI Key: QADQHKRQMCXWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate is a chemical compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol It is known for its unique structure, which includes a pyrrolidinone ring and an ethynyl group attached to a benzoate moiety

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme inhibitors and protein labeling.

    Medicine: Investigated for its potential as a drug delivery agent and in the development of novel therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate typically involves the esterification of 4-ethynylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, facilitating the attachment of the compound to biomolecules. This property is exploited in bioconjugation and labeling studies .

Comparison with Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 4-aminobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-methylbenzoate

Comparison: 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and applications compared to its analogs. The ethynyl group allows for versatile chemical modifications and bioconjugation, making it a valuable tool in various research fields .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-ethynylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c1-2-9-3-5-10(6-4-9)13(17)18-14-11(15)7-8-12(14)16/h1,3-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADQHKRQMCXWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.